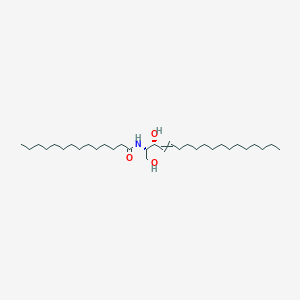
C14 Ceramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C14 Ceramide is a useful research compound. Its molecular formula is C32H63NO3 and its molecular weight is 509.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dermatological Applications
Barrier Function in Skin Health
C14 ceramide plays a crucial role in maintaining the skin's barrier function. It is integral to the formation of the stratum corneum, which protects against transepidermal water loss (TEWL) and external irritants. Studies have shown that patients with atopic dermatitis (AD) exhibit altered levels of ceramides, including this compound, which correlate with increased TEWL and impaired skin barrier function .
Clinical Studies
- Case Study : A study involving patients with AD demonstrated that treatment with ceramide-containing formulations led to significant improvements in skin hydration and barrier integrity. Specifically, this compound was found to enhance the lipid composition of the stratum corneum, promoting healing and reducing inflammation .
Metabolic Health
Biomarker for Insulin Resistance
This compound has been identified as a potential biomarker for insulin resistance and metabolic syndrome. Research indicates that elevated levels of this compound correlate with increased hepatic steatosis and insulin resistance in obese adolescents .
Clinical Relevance
- Study Findings : A study reported that plasma levels of this compound were significantly reduced following exercise interventions in individuals with obesity and type 2 diabetes (T2D). This reduction was associated with improved insulin sensitivity, highlighting its role as a target for metabolic interventions .
- Predictive Value : Another study established a cut-off point for this compound as a sensitive indicator for hepatic steatosis, demonstrating its utility in clinical settings for assessing metabolic health .
Cardiovascular Health
Risk Stratification for Cardiovascular Disease
Emerging evidence suggests that ceramides, including this compound, are valuable in predicting cardiovascular risk. High levels of circulating ceramides have been linked to adverse cardiovascular outcomes, making them useful for stratifying patients' risk profiles .
Clinical Applications
- Ceramide Risk Score : The CERT1 score incorporates various ceramides to assess cardiovascular risk. Studies show that higher scores correlate with increased incidence of major adverse cardiovascular events (MACE), indicating that this compound can be part of a broader diagnostic tool for cardiovascular disease management .
Therapeutic Potential
Targeting Ceramide Metabolism
Research is ongoing into therapies that target ceramide metabolism, particularly focusing on this compound's role in obesity and insulin resistance. By modulating ceramide synthesis or degradation pathways, it may be possible to develop novel treatments for metabolic disorders .
Summary Table of Applications
属性
分子式 |
C32H63NO3 |
|---|---|
分子量 |
509.8 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 |
InChI 键 |
ZKRPGPZHULJLKJ-IOWSJCHKSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
手性 SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















